2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide
Description
2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide is a bromoacetamide derivative featuring a phenyl ring substituted at the 3-position with a 4-methylpiperidinyl carbonyl group. This structure combines a reactive bromoacetamide moiety with a piperidine-based aromatic system, making it a candidate for diverse applications, including medicinal chemistry and materials science. The bromoacetamide group is known for its alkylating properties, while the 4-methylpiperidinyl substituent may enhance solubility or modulate interactions with biological targets .
Properties
IUPAC Name |
2-bromo-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11-5-7-18(8-6-11)15(20)12-3-2-4-13(9-12)17-14(19)10-16/h2-4,9,11H,5-8,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIVHPEEKVKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide typically involves the bromination of an appropriate precursor followed by acylation. One common method involves the bromination of N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related bromoacetamides, differing primarily in the substituents on the phenyl ring. Key examples include:
Key Observations :
- Steric Effects : The 4-methylpiperidinyl group introduces a bulky, rigid heterocycle, which may hinder interactions with flat binding pockets compared to planar substituents like -Br or -OCH3 .
- Solubility : Piperidine derivatives often exhibit improved aqueous solubility due to their basic nitrogen, whereas halogenated analogs (e.g., -Br, -CF3) are more lipophilic .
Yield Comparison :
Physicochemical Properties
- LogP and Solubility :
- Crystallinity: notes that N-arylacetamides often form stable crystals with intramolecular hydrogen bonds (e.g., S(6) motifs), which could influence the target compound’s formulation stability .
Biological Activity
2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide, also known by its CAS number 1138443-39-6, is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉BrN₂O₂
- Molecular Weight : 339.24 g/mol
- CAS Number : 1138443-39-6
- Structure : The compound features a bromine atom, a piperidine ring, and an acetamide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that modifications in the structure of related compounds can enhance their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of structurally related compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The presence of specific substituents on the phenyl ring was linked to increased activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be explored further for this compound.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | A431 |
| Compound B | 0.8 | Jurkat |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented. Studies indicate that certain derivatives possess antibacterial properties comparable to established antibiotics.
Antibacterial Efficacy
A comparative analysis showed that several derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 1 µg/mL | Staphylococcus aureus |
| Compound D | 2 µg/mL | Escherichia coli |
| This compound | TBD | TBD |
The biological activities of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of key kinases involved in cancer progression, such as GSK-3β and IKK-β. These kinases play crucial roles in signaling pathways that regulate cell growth and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
